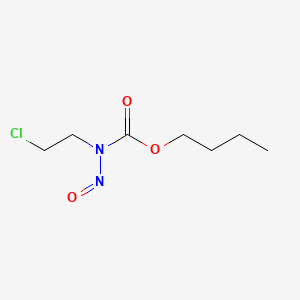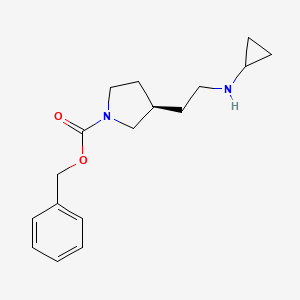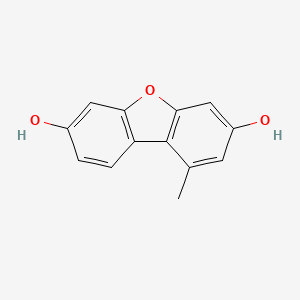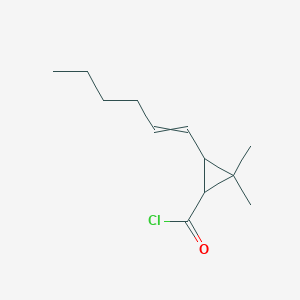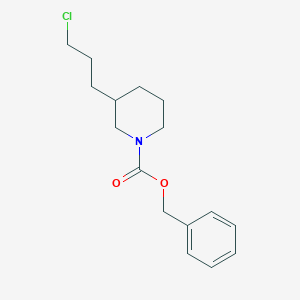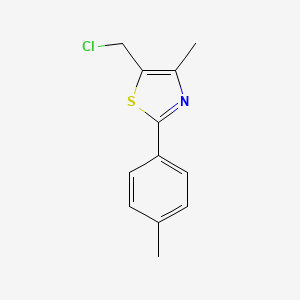
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For the compound , the synthetic route may involve the following steps:
Starting Materials: α-haloketone (e.g., 4-methyl-2-(4-methylphenyl)-2-oxobutanenitrile) and thioamide.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine, and a solvent like chloroform or ethanol.
Cyclization: The α-haloketone undergoes cyclization with the thioamide to form the thiazole ring, resulting in the formation of Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-.
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Electrophilic and Nucleophilic Additions: The aromatic nature of the thiazole ring allows it to participate in electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azide, cyanide, or amine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced thiazole derivatives.
科学的研究の応用
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloromethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, leading to different chemical properties and applications.
Thiazolidine: A saturated analog of thiazole with different reactivity.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-2-(4-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the methylphenyl group enhances its stability and potential interactions with biological targets.
特性
CAS番号 |
61291-97-2 |
|---|---|
分子式 |
C12H12ClNS |
分子量 |
237.75 g/mol |
IUPAC名 |
5-(chloromethyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-8-3-5-10(6-4-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |
InChIキー |
HJGRNZRNOUWMAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






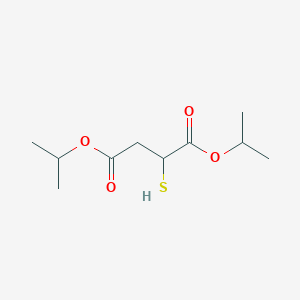

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
